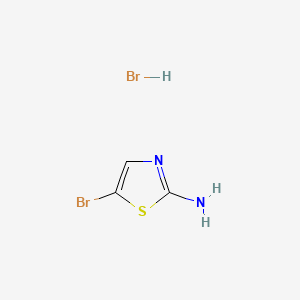
4-Bromo-2-fluorobenzenesulfonamide
Übersicht
Beschreibung
4-Bromo-2-fluorobenzenesulfonamide is an organic compound with the chemical formula C6H4BrFNO2S. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a sulfonamide group. This compound appears as white to light yellow crystalline solid and is used primarily as an intermediate in organic synthesis .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluorobenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: The compound is used in the study of enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of certain biological molecules, making it useful in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and pharmaceutical intermediates. The presence of bromine and fluorine atoms can enhance the biological activity and pharmacokinetic properties of the resulting compounds.
Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the synthesis of dyes and polymers.
Safety and Hazards
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
4-Bromo-2-fluorobenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with sulfonamide-sensitive enzymes, leading to the inhibition of their activity. This interaction is crucial for understanding the compound’s role in biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of specific genes, leading to changes in cellular behavior. Additionally, it can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The inhibition of enzymes by this compound is a key aspect of its molecular mechanism, as it directly impacts the biochemical pathways in which these enzymes are involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of enzyme activity and alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux and metabolite levels. The compound’s impact on metabolic pathways is crucial for understanding its biochemical properties and cellular effects. By inhibiting specific enzymes, this compound can alter the flow of metabolites through these pathways, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in certain compartments, affecting its localization and activity. Understanding the transport and distribution of the compound is important for elucidating its cellular effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications are involved in directing this compound to these locations. The compound’s localization within the cell is crucial for understanding its molecular mechanism and cellular effects .
Vorbereitungsmethoden
4-Bromo-2-fluorobenzenesulfonamide can be synthesized through various methods. One commonly used synthetic route involves the reduction of 2-fluoro-4-nitrobenzenesulfonamide with hydrogen in the presence of an iron catalyst, followed by bromination in the presence of bromine
Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
4-Bromo-2-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:
Electrophilic Substitution: The presence of bromine and fluorine atoms on the benzene ring makes it susceptible to electrophilic substitution reactions. Common reagents used in these reactions include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group. Reagents such as amines and thiols are commonly used.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with nitrating agents can yield nitro derivatives, while nucleophilic substitution with amines can produce sulfonamide derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-fluorobenzenesulfonamide can be compared with other similar compounds, such as:
2-Fluorobenzenesulfonamide: This compound lacks the bromine atom, making it less reactive in certain chemical reactions. it retains the sulfonamide group and can undergo similar nucleophilic substitution reactions.
4-Bromo-2-chlorobenzenesulfonamide: This compound has a chlorine atom instead of a fluorine atom. The presence of chlorine can alter the reactivity and chemical properties of the compound, making it suitable for different applications.
4-Bromo-2-methylbenzenesulfonamide: This compound has a methyl group instead of a fluorine atom. The presence of the methyl group can affect the compound’s solubility and reactivity in chemical reactions.
The uniqueness of this compound lies in the combination of bromine and fluorine atoms on the benzene ring, along with the sulfonamide group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
4-bromo-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPVDHZKGQQHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381184 | |
| Record name | 4-Bromo-2-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214210-30-7 | |
| Record name | 4-Bromo-2-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluorobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)





![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)
